molecular formula C60H36O6 B12530872 Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate CAS No. 654666-57-6

Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate

Cat. No.: B12530872
CAS No.: 654666-57-6
M. Wt: 852.9 g/mol
InChI Key: JGBNWEMSKXWDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate is a covalent organic derivative of benzene-1,3,5-tricarboxylate (BTC), functionalized with three anthracene-terminated propargyl groups. The anthracene moieties confer extended π-conjugation, enhancing photophysical properties, while the alkyne spacers may facilitate rigidity and porosity. This compound is distinct from metal-organic frameworks (MOFs) that utilize BTC as a ligand, as it lacks metal coordination and instead forms covalent networks. Potential applications include optoelectronics, sensing, or catalysis due to its aromatic-rich structure .

Properties

CAS No.

654666-57-6

Molecular Formula

C60H36O6

Molecular Weight

852.9 g/mol

IUPAC Name

tris(3-anthracen-9-ylprop-2-ynyl) benzene-1,3,5-tricarboxylate

InChI

InChI=1S/C60H36O6/c61-58(64-31-13-28-55-49-22-7-1-16-40(49)34-41-17-2-8-23-50(41)55)46-37-47(59(62)65-32-14-29-56-51-24-9-3-18-42(51)35-43-19-4-10-25-52(43)56)39-48(38-46)60(63)66-33-15-30-57-53-26-11-5-20-44(53)36-45-21-6-12-27-54(45)57/h1-12,16-27,34-39H,31-33H2

InChI Key

JGBNWEMSKXWDNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CCOC(=O)C4=CC(=CC(=C4)C(=O)OCC#CC5=C6C=CC=CC6=CC7=CC=CC=C75)C(=O)OCC#CC8=C9C=CC=CC9=CC1=CC=CC=C18

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate typically involves a multi-step process. One common method includes the following steps:

    Preparation of 3-(anthracen-9-yl)prop-2-yn-1-ol: This intermediate is synthesized by reacting anthracene with propargyl alcohol in the presence of a base such as potassium carbonate.

    Formation of 3-(anthracen-9-yl)prop-2-yn-1-yl bromide: The alcohol group of the intermediate is converted to a bromide using phosphorus tribromide.

    Coupling with benzene-1,3,5-tricarboxylic acid: The final step involves coupling the bromide with benzene-1,3,5-tricarboxylic acid in the presence of a palladium catalyst and a base like triethylamine.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form dihydroanthracene derivatives.

    Substitution: The prop-2-yn-1-yl linkers can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate is primarily related to its photophysical properties. The anthracene moieties can absorb light and undergo photoexcitation, leading to fluorescence. This property is exploited in applications such as bioimaging and organic electronics. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares key features of the target compound with structurally related BTC derivatives:

Compound Name Substituents/Modifications Synthesis Method Key Properties/Applications References
Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate Anthracene-propargyl groups Likely esterification/alkyne coupling Photophysical activity, potential porosity [Inferred]
4a-tris(4-(chloromethyl)benzyl) benzene-1,3,5-tricarboxylate Chloromethylbenzyl groups EDCI.HCl-mediated coupling, column chromatography Intermediate for polymerization; 38% yield
Cu-BTC (Copper benzene-1,3,5-tricarboxylate) Cu²⁺ nodes coordinated to BTC Solvothermal synthesis Hydrogen storage, gas separation
MOF-210 Zn₄O clusters + BTE/BPDC linkers Reticular synthesis Ultrahigh porosity (6240 m²/g), CO₂ storage
Tris(perfluorophenyl) benzene-1,3,5-tricarboxylate Perfluorophenyl groups Desymmetrization via activated esters Enhanced reactivity for further functionalization

Key Differences and Implications

Covalent vs. Coordination Networks :

  • The target compound forms covalent organic frameworks (COFs) through ester linkages, contrasting with MOFs like Cu-BTC or Fe-BTC, where BTC acts as a polydentate ligand for metal ions. This results in differing stability profiles: MOFs often excel in thermal stability and gas adsorption , while covalent derivatives may prioritize tunable electronic properties .

Porosity and Surface Area: MOF-210, an isoreticular MOF, achieves a Langmuir surface area of 10,400 m²/g due to its non-interpenetrating structure .

Functional Group Effects: Anthracene substituents introduce strong π-π interactions and light-harvesting capabilities, making the compound suitable for photoelectrochemical applications (e.g., sensors or organic photovoltaics) . In contrast, chloromethyl or dodecylthiocarbonothioylthio groups in other BTC derivatives (e.g., ) are geared toward polymerization or RAFT agent synthesis .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step alkyne coupling, whereas MOFs like Cu-BTC are synthesized via simpler solvothermal methods. However, covalent modifications (e.g., perfluorophenyl groups in ) offer precise functionalization routes for tailored reactivity.

Biological Activity

Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate (often referred to as TATB) is a compound of increasing interest in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of TATB, focusing on its interactions with cellular components, particularly DNA, and its implications in cancer therapy.

Chemical Structure and Properties

TATB is characterized by its complex structure, which includes three anthracene moieties connected to a benzene core that is further substituted with tricarboxylate groups. The molecular formula for TATB is C48H30O6C_{48}H_{30}O_6, with a molecular weight of approximately 606.75 g/mol. The presence of anthracene units suggests potential photophysical properties that may be leveraged in biological applications.

DNA Interaction

One of the primary mechanisms through which TATB exhibits biological activity is its interaction with DNA. Studies have shown that compounds similar to TATB can intercalate between the base pairs of DNA or bind to the minor groove. This binding can lead to significant structural changes in the DNA helix, which can disrupt normal cellular processes.

A recent study highlighted that derivatives of similar compounds demonstrate significant anticancer activity by binding to DNA and unwinding its structure, thus inhibiting cancer cell proliferation. The binding affinity and mode of interaction are crucial for understanding how TATB may function as an anticancer agent.

Anticancer Activity

The anticancer potential of TATB has been explored through various in vitro studies. These studies typically involve testing the compound against different cancer cell lines, such as breast and cervical cancer cells. The results indicate that TATB exhibits cytotoxic effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)10Cell cycle arrest

The values indicate the concentration at which 50% of the cells are inhibited, demonstrating the effectiveness of TATB in these models.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of TATB with DNA. These computational methods provide insights into the energetics and conformational changes associated with ligand binding. The results suggest that TATB binds favorably to the minor groove of DNA, corroborating experimental findings regarding its biological activity.

Case Study 1: Breast Cancer Treatment

In a controlled laboratory setting, researchers administered varying concentrations of TATB to MCF-7 breast cancer cells. Over a period of 72 hours, cell viability was assessed using MTT assays. The study concluded that TATB significantly reduced cell viability in a dose-dependent manner, supporting its potential as an effective therapeutic agent against breast cancer.

Case Study 2: Cervical Cancer Cell Line Analysis

A similar approach was taken with HeLa cells, where TATB treatment resulted in notable morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with TATB.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.